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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)pyridine

CAS No.: 5957-92-6

Cat. No.: B1610065

Get Quote

A Privileged Biaryl Scaffold for Medicinal Chemistry
Executive Summary
4-(3-Chlorophenyl)pyridine (CAS 5957-92-6) is a critical heterocyclic building block used

extensively in the synthesis of bioactive small molecules.[1][2] Belonging to the class of 4-

arylpyridines, this motif serves as a "privileged structure" in drug discovery, frequently

appearing in kinase inhibitors, GPCR ligands, and antimicrobial agents.

The presence of the 3-chloro substituent on the phenyl ring is non-trivial; it modulates

lipophilicity (

), blocks metabolic oxidation at the meta position, and induces specific electronic effects that
influence the basicity of the distal pyridine nitrogen. This guide provides a validated synthetic
workflow via Suzuki-Miyaura cross-coupling and analyzes its utility in structure-activity
relationship (SAR) campaigns.
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Property Data

CAS Number 5957-92-6

IUPAC Name 4-(3-Chlorophenyl)pyridine

Molecular Formula

Molecular Weight 189.64 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DCM, DMSO, Methanol; Sparingly

soluble in water

LogP (Predicted) ~3.2 (Lipophilic)

pKa (Pyridine N)
~5.2 (Slightly less basic than pyridine due to aryl

induction)

Key Hazards H302 (Harmful if swallowed), H315 (Skin Irritant)

Synthetic Methodology: Suzuki-Miyaura Cross-
Coupling[5][8]
The most robust route to CAS 5957-92-6 is the palladium-catalyzed cross-coupling of 4-

bromopyridine (or its hydrochloride salt) with 3-chlorophenylboronic acid. This pathway is

preferred over Gomberg-Bachmann arylations due to milder conditions and higher

regioselectivity.

Mechanistic Logic
The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to

, transmetallation with the activated boronate species, and reductive elimination to form the
biaryl bond.

Catalyst Selection:

is the standard zero-valent source. However, if the aryl chloride is used as the electrophile, a
more electron-rich ligand (e.g., SPhos or XPhos) is required to facilitate oxidative addition.
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Base Role: Carbonate bases (

or

) activate the boronic acid to a boronate species

, which is the active transmetallating agent.

Validated Experimental Protocol
Scale: 10 mmol

Reagents:

4-Bromopyridine Hydrochloride (1.94 g, 10 mmol)

3-Chlorophenylboronic acid (1.72 g, 11 mmol, 1.1 equiv)

(578 mg, 0.5 mmol, 5 mol%)

(4.14 g, 30 mmol, 3.0 equiv)

Solvent System: 1,4-Dioxane : Water (4:1 v/v, 40 mL)

Step-by-Step Workflow:

Degassing: Charge a 100 mL round-bottom flask with 1,4-Dioxane and Water. Sparge with

Argon or Nitrogen for 15 minutes to remove dissolved

(Critical to prevent homocoupling and catalyst oxidation).

Assembly: Add the 4-Bromopyridine HCl, 3-Chlorophenylboronic acid, and

under a positive stream of inert gas.

Catalyst Addition: Add

last. Seal the flask with a septum and reflux condenser.

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: 30%

EtOAc in Hexanes). The product spot will be UV-active.
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Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.

Wash the pad with EtOAc.[3]

Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash

combined organics with brine, dry over

, and concentrate in vacuo.

Purification: Purify via flash column chromatography (

, Gradient: 10%

40% EtOAc/Hexanes).

Synthesis Visualization
The following diagram illustrates the catalytic cycle specific to this synthesis.
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Figure 1: Catalytic cycle for the synthesis of CAS 5957-92-6 showing the oxidative addition of

4-bromopyridine and transmetallation with the boronic acid.
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Pharmacophore Utility
The 4-arylpyridine moiety mimics the biphenyl scaffold but introduces a nitrogen atom that can

function as a hydrogen bond acceptor (HBA).

Kinase Inhibition: This scaffold is frequently found in Type I and Type II kinase inhibitors

(e.g., p38 MAP kinase or RAF inhibitors). The pyridine nitrogen often interacts with the

"hinge region" of the ATP-binding pocket.

Metabolic Stability: The 3-chloro substitution is strategic. Unsubstituted phenyl rings are

prone to CYP450-mediated hydroxylation at the para and meta positions. The chlorine atom

blocks the meta site and sterically hinders the para site, extending the compound's half-life (

).

Structure-Activity Relationship (SAR) Logic
When using CAS 5957-92-6 as a lead, researchers typically explore the following

modifications:

Modification Site Chemical Logic Biological Impact

Pyridine N N-Oxidation or Quaternization

Increases solubility; creates

prodrugs or specific

membrane-impermeable

probes.

3-Chloro Group
Replacement with -F, -CF3, -

OMe

Modulates electronic density of

the phenyl ring. -Cl is lipophilic

(

); -F is smaller and more

electronegative.

Pyridine C-2/C-6 Introduction of -NH2 or -CN

Creates "hinge binders" for

kinases; increases H-bond

donor/acceptor count.
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Analytical Characterization
To verify the identity of the synthesized compound, the following spectral data should be

obtained:

1H NMR (400 MHz, CDCl3):

8.68 (d, J = 6.0 Hz, 2H, Pyridine-H2,6) – Deshielded by nitrogen.

7.65 (s, 1H, Phenyl-H2) – Singlet due to meta-Cl.

7.55–7.45 (m, 3H, Phenyl-H4,6 + Pyridine-H3,5 overlap).

7.42 (t, 1H, Phenyl-H5).

MS (ESI+):

Calculated

.

Observed peaks often show the characteristic Chlorine isotope pattern (

) at m/z 190 and 192.

Handling & Safety (SDS Highlights)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The pyridine ring is stable,

but prolonged exposure to air may lead to N-oxide formation over months.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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